molecular formula C12H11N3O3S B3167720 4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 924645-68-1

4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B3167720
CAS No.: 924645-68-1
M. Wt: 277.3 g/mol
InChI Key: WLQUVYWBZKLPDA-UHFFFAOYSA-N
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Description

4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: is a complex organic compound featuring a thiophene ring and a pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the pyrazolopyrazine core. Common synthetic routes may include:

  • Condensation Reactions: : Thiophene derivatives can be condensed with appropriate reagents to form intermediates.

  • Cyclization Reactions: : Cyclization steps are crucial to form the pyrazolopyrazine core.

  • Oxidation and Reduction Reactions: : These reactions help in introducing and modifying functional groups.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles and electrophiles are used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional heterocyclic structures.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the thiophene ring and the pyrazolopyrazine core. Similar compounds include:

  • Quinazolinone derivatives: : These compounds also contain heterocyclic structures and have been studied for their biological activity.

  • Thiophene-based analogs: : These compounds share the thiophene ring and are known for their diverse biological effects.

Properties

IUPAC Name

4-oxo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-11-10-6-9(12(17)18)13-15(10)4-3-14(11)7-8-2-1-5-19-8/h1-2,5-6H,3-4,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQUVYWBZKLPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)C(=O)N1CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 4
4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

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